cis-4-(Hydroxymethyl)piperidin-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-4-(Hydroxymethyl)piperidin-3-OL is a chemical compound with the molecular formula C6H13NO2. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-4-(Hydroxymethyl)piperidin-3-OL typically involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions often include elevated temperatures and pressures to facilitate the hydrogenation process.
Industrial Production Methods
Industrial production of this compound involves similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
cis-4-(Hydroxymethyl)piperidin-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of different piperidine derivatives.
Substitution: Formation of substituted piperidine compounds.
Scientific Research Applications
cis-4-(Hydroxymethyl)piperidin-3-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of cis-4-(Hydroxymethyl)piperidin-3-OL involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
cis-4-(Hydroxymethyl)piperidin-3-OL: Unique due to its specific hydroxymethyl substitution on the piperidine ring.
Other Piperidine Derivatives: Include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various scientific and industrial applications .
Properties
Molecular Formula |
C6H13NO2 |
---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
(3S,4R)-4-(hydroxymethyl)piperidin-3-ol |
InChI |
InChI=1S/C6H13NO2/c8-4-5-1-2-7-3-6(5)9/h5-9H,1-4H2/t5-,6-/m1/s1 |
InChI Key |
COQKGJIYPZVMSJ-PHDIDXHHSA-N |
Isomeric SMILES |
C1CNC[C@H]([C@H]1CO)O |
Canonical SMILES |
C1CNCC(C1CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.